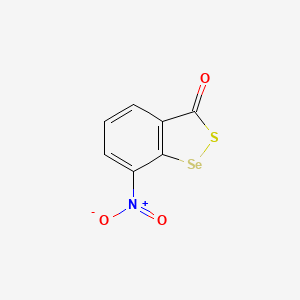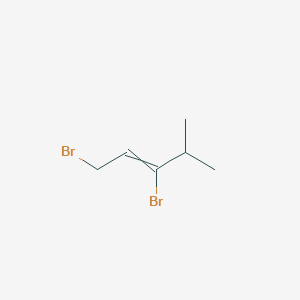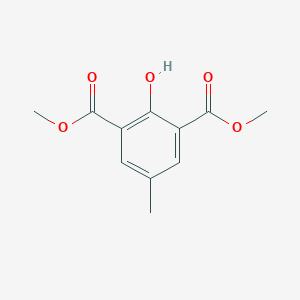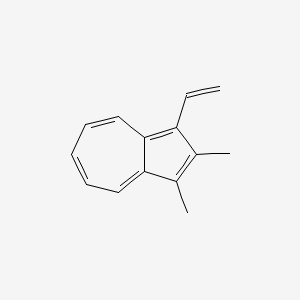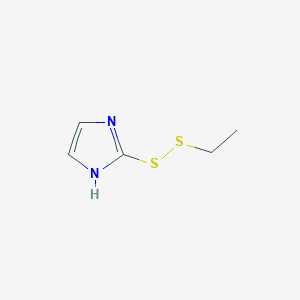
1H-Imidazole, 2-(ethyldithio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-(ethyldithio)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(ethyldithio)- typically involves the introduction of the ethyldithio group to the imidazole ring. One common method is the reaction of imidazole with ethyldisulfide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(ethyldithio)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 2-(ethyldithio)- can undergo various chemical reactions, including:
Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethyldithio group, reverting to the parent imidazole.
Substitution: The ethyldithio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Imidazole, 2-(ethyldithio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-(ethyldithio)- involves its interaction with molecular targets through the imidazole ring and the ethyldithio group. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the ethyldithio group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, 2-ethyl-
- 1H-Imidazole, 2-thio-
- 1H-Imidazole, 2-(methylthio)-
Comparison: 1H-Imidazole, 2-(ethyldithio)- is unique due to the presence of the ethyldithio group, which imparts distinct chemical properties compared to other similar compounds. For example, the ethyldithio group can undergo specific redox reactions that are not possible with the ethyl or thio groups alone. This makes 1H-Imidazole, 2-(ethyldithio)- a valuable compound for applications requiring redox activity.
Propriétés
Numéro CAS |
141400-54-6 |
|---|---|
Formule moléculaire |
C5H8N2S2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
2-(ethyldisulfanyl)-1H-imidazole |
InChI |
InChI=1S/C5H8N2S2/c1-2-8-9-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) |
Clé InChI |
PPIZPMCVDUTABN-UHFFFAOYSA-N |
SMILES canonique |
CCSSC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


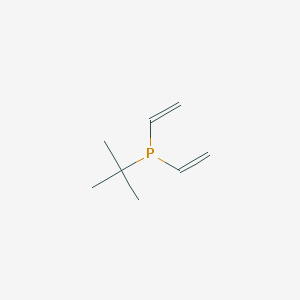

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
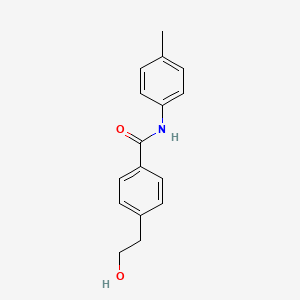
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)

